2-Bromo-4-isopropylaniline hydrochloride
Description
2-Bromo-4-isopropylaniline hydrochloride is an organobromine compound with the molecular formula C₉H₁₂BrN·HCl (free base: C₉H₁₂BrN, MW 214.11 g/mol) . It is a halogenated aniline derivative featuring a bromine atom at the ortho position and an isopropyl group at the para position of the benzene ring. The hydrochloride salt form enhances its stability and solubility in polar organic solvents like dioxane and ethoxyethanol, though it remains insoluble in water . This compound is primarily employed in synthesizing corticotropin-releasing factor (CRF) antagonists, specifically 4-(5-aryl-1,2,3,6-tetrahydropyridinyl)pyrimidine and 4-substituted-2-aminopyrimidine derivatives . Its CAS number is 51605-97-1, and its InChI Key is WEMDUNBELVTSRP-UHFFFAOYSA-N .
Properties
CAS No. |
155628-04-9 |
|---|---|
Molecular Formula |
C9H13BrClN |
Molecular Weight |
250.56 g/mol |
IUPAC Name |
2-bromo-4-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6(2)7-3-4-9(11)8(10)5-7;/h3-6H,11H2,1-2H3;1H |
InChI Key |
SNAVVLKSDXTQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)Br.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the para position significantly influences the compound’s physical and chemical behavior. Below is a comparative analysis of key analogs:
Key Observations :
- Solubility: The hydrochloride form improves solubility in organic solvents compared to the free base.
2-Bromo-4-isopropylaniline Hydrochloride
Synthesis involves bromination of 4-isopropylaniline.
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